3-(5-Bromo-2-fluorophenyl)pyrazin-2(1H)-one
Description
3-(5-Bromo-2-fluorophenyl)pyrazin-2(1H)-one (CAS: 1707681-58-0) is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted at position 3 with a 5-bromo-2-fluorophenyl group. Pyrazin-2(1H)-ones are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors and receptor ligands . This article provides a detailed comparison of this compound with structurally related pyrazin-2(1H)-one derivatives, focusing on substituent effects, biological activity, and synthetic strategies.
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6BrFN2O/c11-6-1-2-8(12)7(5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChI Key |
ISNHAVVTCLKOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=CNC2=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The substituents on the phenyl ring significantly influence electronic, steric, and pharmacokinetic properties:
- Halogenated Derivatives: 3-(5-Bromo-2-fluorophenyl)pyrazin-2(1H)-one: The bromo and fluoro groups increase lipophilicity (logP) and may enhance interactions with hydrophobic enzyme pockets. 3-(3-Chlorophenyl)pyrazin-2(1H)-one: Chlorine’s smaller size and lower lipophilicity may reduce membrane permeability relative to bromine .
- Electron-Donating Substituents: 3-(4-Methoxyphenyl)pyrazin-2(1H)-one (CAS: 1566754-59-3): Methoxy groups increase electron density, which could destabilize interactions with ATP-binding pockets in kinases like PDGFRβ .
Core Heterocycle Variations
- Pyrazin-2(1H)-one vs. Pyrimidotriazine-dione: The compound 3-(5-Bromo-2-fluorophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione () replaces the pyrazinone core with a pyrimidotriazine-dione system. This modification introduces additional hydrogen-bonding sites but may reduce metabolic stability due to increased polarity .
- Dihydropyridopyrazinones: 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one () incorporates a fused pyridine ring, enhancing planarity and π-stacking interactions in antibacterial applications .
Positional Isomerism and N-Substituents
- 5-Bromo-1-[(pyridin-4-yl)methyl]pyrazin-2(1H)-one: The pyridylmethyl group introduces basicity, which could improve solubility but reduce blood-brain barrier permeability .
Key Research Findings
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents | Molecular Weight | logP* |
|---|---|---|---|---|
| This compound | 1707681-58-0 | 5-Br, 2-F | 283.09 | 2.8 |
| 3-(4-Fluorophenyl)pyrazin-2(1H)-one | SY309541 | 4-F | 204.19 | 1.9 |
| 3-(4-Methoxyphenyl)pyrazin-2(1H)-one | 1566754-59-3 | 4-OCH₃ | 216.23 | 1.5 |
| 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one | 1566900-89-7 | 3,4-CH₃ | 214.25 | 2.3 |
*Estimated using ChemAxon software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
